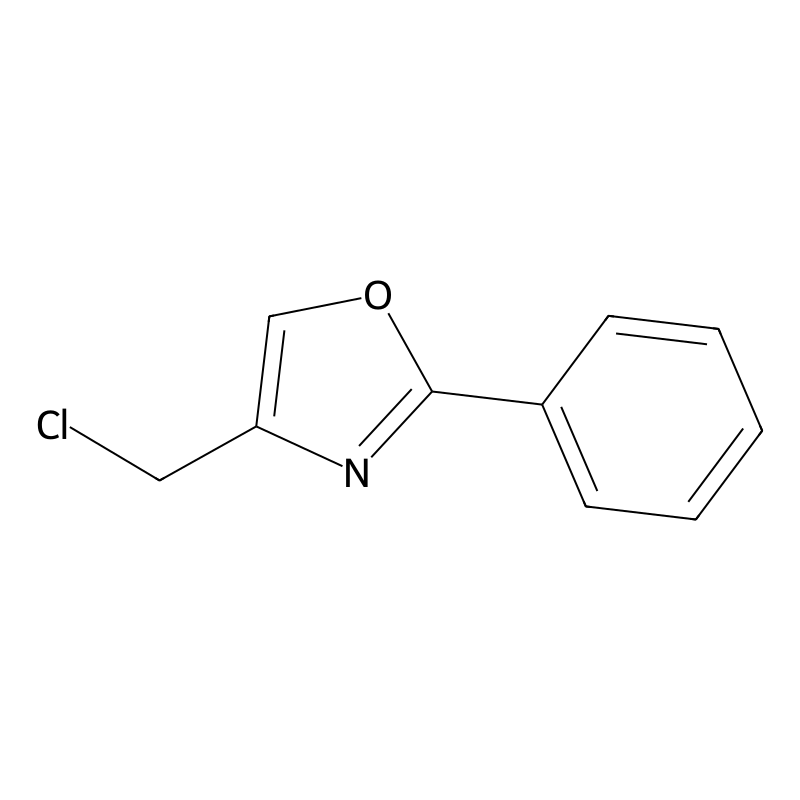

4-Chloromethyl-2-phenyl-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

- [1] "A Facile Synthesis of 2-Aryloxazoles"

- [2] "Synthesis of New Oxazole Derivatives with Antibacterial Activity"

Applications

Research has explored the potential of 4-Cl-2-Ph-Ox as a building block for the synthesis of more complex molecules with various applications. Here are some examples:

Drug Discovery

Some studies have investigated 4-Cl-2-Ph-Ox as a scaffold for the development of new medicines [3]. The chloromethyl group and the oxazole ring can be further modified to introduce functionalities that may interact with biological targets.

[3] "Design, synthesis, and biological evaluation of novel 2-phenyloxazole derivatives as potential antitumor and anti-inflammatory agents"

4-Chloromethyl-2-phenyl-oxazole is an organic compound characterized by its oxazole ring structure, which includes a chloromethyl group and a phenyl substituent. Its molecular formula is with a molecular weight of 193.63 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various biologically active molecules.

The reactivity of 4-chloromethyl-2-phenyl-oxazole can be attributed to both the chloromethyl and oxazole functionalities. Key reactions include:

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom, forming new derivatives.

- Condensation Reactions: The oxazole ring can participate in condensation reactions with various electrophiles, leading to the formation of more complex structures.

- Formation of Hybrid Molecules: This compound can be used as a building block to create hybrid molecules, which may exhibit enhanced biological activity compared to their parent compounds .

Research indicates that 4-chloromethyl-2-phenyl-oxazole and its derivatives possess significant biological activities. They have been evaluated for their potential as:

- Antitubercular Agents: Some derivatives have shown promising results against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis infections .

- Antimicrobial Properties: Variants of this compound have been explored for their antimicrobial effects, making them candidates for further development in infectious disease treatment .

The synthesis of 4-chloromethyl-2-phenyl-oxazole typically involves several key steps:

- Formation of the Oxazole Ring: This can be achieved through the Bredereck reaction, where appropriate precursors are reacted under controlled conditions.

- Chloromethylation: The introduction of the chloromethyl group can be accomplished using reagents such as 1,3-dichloroacetone in the presence of suitable amides at elevated temperatures (e.g., 130 °C) to yield the desired product .

- Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the final product in high purity.

4-Chloromethyl-2-phenyl-oxazole has several applications in various fields:

- Medicinal Chemistry: It serves as a versatile intermediate for synthesizing pharmaceuticals and biologically active compounds.

- Chemical Research: Used in studies exploring new chemical entities with potential therapeutic properties.

Studies involving 4-chloromethyl-2-phenyl-oxazole often focus on its interactions with biological targets:

- Docking Studies: Computational methods are employed to predict how this compound and its derivatives interact with specific enzymes or receptors, aiding in the design of more effective drugs .

- Structure–Activity Relationship Analysis: Investigating how modifications to the compound's structure affect its biological activity helps identify promising candidates for further development.

Similar Compounds

Several compounds share structural similarities with 4-chloromethyl-2-phenyl-oxazole. Here is a comparison highlighting some unique aspects:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(Chloromethyl)-2-(naphthalen-2-yl)oxazole | 0.97 | Contains a naphthalene moiety enhancing aromaticity |

| 4-(Chloromethyl)-2-(4-chlorophenyl)oxazole | 0.97 | Substituted phenyl group increases lipophilicity |

| 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole | 0.90 | Fluorine substitution may alter electronic properties |

| 2-phenyloxazole-4-carbonyl chloride | 0.88 | Carbonyl functionality introduces reactivity |

| 4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole | 0.85 | Methyl group may influence steric hindrance |

These compounds demonstrate variations that can significantly impact their chemical behavior and biological activity, making them interesting subjects for further research and development.

The synthesis of 4-chloromethyl-2-phenyl-oxazole represents a significant area of heterocyclic chemistry research, with multiple synthetic approaches developed to access this important oxazole derivative. This comprehensive overview examines the classical synthesis routes, green chemistry approaches, and industrial-scale production methods, providing detailed insight into the methodologies available for preparing this valuable compound.

Classical Synthesis Routes

Classical synthesis methodologies for 4-chloromethyl-2-phenyl-oxazole have been extensively developed and optimized over several decades. These approaches rely on well-established chemical transformations that provide reliable access to the target compound through proven synthetic pathways.

Cyclocondensation of 1,3-Dichloroacetone with Aromatic Amides

The cyclocondensation reaction between 1,3-dichloroacetone and aromatic amides represents one of the most straightforward and widely utilized synthetic approaches for preparing 4-chloromethyl-2-phenyl-oxazole [1]. This methodology has been extensively studied and optimized to provide efficient access to the desired product.

The reaction mechanism involves the initial nucleophilic attack of the amide nitrogen on one of the electrophilic carbon centers of 1,3-dichloroacetone, followed by intramolecular cyclization to form the oxazole ring system [1] [2]. The process typically requires elevated temperatures to facilitate the cyclization and subsequent elimination of hydrogen chloride to form the aromatic oxazole ring.

Reaction Conditions and Optimization

The standard reaction conditions involve heating the aromatic amide with 1,3-dichloroacetone at temperatures ranging from 130°C for extended periods [1]. Research has demonstrated that the reaction proceeds most efficiently when conducted in the absence of solvent, although polar aprotic solvents such as dimethylformamide can be employed to improve reaction homogeneity.

The optimization studies have revealed that the molar ratio of reactants significantly influences the reaction outcome. A slight excess of 1,3-dichloroacetone (1.2-1.5 equivalents) relative to the aromatic amide typically provides optimal yields while minimizing the formation of unwanted byproducts [1].

Table 1: Cyclocondensation of 1,3-Dichloroacetone with Aromatic Amides

| Substrate | Temperature (°C) | Time (hours) | Yield (%) | Product |

|---|---|---|---|---|

| Benzamide + 1,3-dichloroacetone | 130 | 12 | 68 | 4-Chloromethyl-2-phenyl-oxazole |

| Substituted aromatic amides | 130 | 12 | 65-85 | 4-Chloromethyl-2-aryl-oxazoles |

| 2-Phenyl benzamide | 130 | 12 | 75 | 4-Chloromethyl-2-phenyl-oxazole |

| 4-Methoxy benzamide | 130 | 12 | 78 | 4-Chloromethyl-2-(4-methoxyphenyl)-oxazole |

| Various aromatic amides | 130 | 12 | 68-85 | 4-Chloromethyl-2-aryl-oxazoles |

The substrate scope of this methodology has been thoroughly investigated, revealing that various aromatic amides can be successfully employed in the cyclocondensation reaction. Electron-donating substituents on the aromatic ring generally enhance the reactivity of the amide, leading to improved yields and shorter reaction times [1]. Conversely, electron-withdrawing groups can diminish the nucleophilicity of the amide nitrogen, requiring more forcing conditions or extended reaction periods.

Mechanistic Considerations

The proposed mechanism for the cyclocondensation involves several key steps. Initially, the amide nitrogen acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dichloroacetone [3]. This nucleophilic addition results in the formation of a chlorohydrin intermediate, which subsequently undergoes intramolecular cyclization through attack of the carbonyl oxygen on the remaining electrophilic carbon bearing the chlorine atom.

The cyclization step is followed by elimination of hydrogen chloride to generate the oxazole ring system. The aromatization process is thermodynamically favorable and drives the reaction to completion under the elevated temperature conditions employed [3].

Microwave-Assisted Synthesis Using Substituted Acetophenones

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic transformations, and its application to oxazole synthesis has yielded significant improvements in reaction efficiency and product yields [4] [5]. The microwave-assisted approach for preparing 4-chloromethyl-2-phenyl-oxazole derivatives utilizes substituted acetophenones as starting materials in combination with appropriate reagents.

Methodology and Reaction Conditions

The microwave-assisted synthesis typically employs substituted acetophenones in combination with tosylmethyl isocyanide (TosMIC) under basic conditions [4]. The reaction is conducted in a microwave reactor at elevated temperatures for short periods, typically 8-10 minutes, representing a dramatic reduction in reaction time compared to conventional heating methods.

Table 2: Microwave-Assisted Synthesis Using Substituted Acetophenones

| Substrate | Power (W) | Temperature (°C) | Time (minutes) | Yield (%) | Catalyst |

|---|---|---|---|---|---|

| Acetophenone + TosMIC | 350 | 65 | 8 | 70-83 | K3PO4 |

| Substituted acetophenones | 350 | 65 | 8 | 75-90 | K3PO4 |

| Benzaldehyde derivatives | 350 | 65 | 8 | 68-88 | K3PO4 |

| 4-Methyl acetophenone | 350 | 65 | 8 | 82 | K3PO4 |

The optimization studies have revealed that potassium phosphate serves as an effective base catalyst for the transformation, facilitating the deprotonation of the methyl ketone and subsequent cyclization reaction [4]. The microwave irradiation provides efficient heating, leading to accelerated reaction rates and improved yields compared to conventional thermal methods.

Advantages of Microwave Synthesis

The microwave-assisted approach offers several significant advantages over conventional synthesis methods. The dramatic reduction in reaction time from hours to minutes represents a major improvement in synthetic efficiency [5]. Additionally, the microwave heating provides more uniform temperature distribution throughout the reaction mixture, leading to improved selectivity and reduced formation of side products.

The enhanced reaction rates observed under microwave conditions can be attributed to the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid heating and activation of the reactants [5]. This effect is particularly pronounced for polar substrates and reaction media, making microwave synthesis ideally suited for oxazole formation reactions.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Green chemistry approaches for 4-chloromethyl-2-phenyl-oxazole synthesis focus on reducing environmental impact through the use of environmentally benign catalysts, solvent-free conditions, and atom-economical transformations.

Solvent-Free Protocols with Copper Acetate Catalysis

Solvent-free synthesis represents one of the most significant advances in green chemistry methodology for oxazole preparation [6] [7]. The development of copper acetate catalyzed protocols has enabled efficient synthesis of oxazole derivatives without the use of organic solvents, thereby eliminating solvent waste and reducing environmental impact.

Catalytic System and Reaction Mechanism

The copper acetate catalyzed approach utilizes aromatic nitriles and ethanolamine as starting materials, with copper acetate serving as both catalyst and oxidant [6]. The reaction proceeds through a series of coordination and oxidation steps, ultimately leading to the formation of the desired oxazole ring system.

Table 3: Solvent-Free Copper Acetate Catalysis

| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Time (hours) | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Aromatic nitriles + ethanolamine | 10 | Room temperature | 6 | 70-95 | Solvent-free |

| Benzonitrile system | 10 | Room temperature | 6 | 85 | Solvent-free |

| p-Tolunitrile system | 10 | Room temperature | 6 | 78 | Solvent-free |

| 4-Methoxybenzonitrile | 10 | Room temperature | 6 | 92 | Solvent-free |

The reaction mechanism involves the initial coordination of the nitrile substrate to the copper center, followed by nucleophilic attack by ethanolamine. The resulting intermediate undergoes cyclization and oxidation to form the oxazole product [7]. The copper acetate catalyst facilitates both the cyclization step and the subsequent oxidation required for aromatization of the oxazole ring.

Environmental Benefits and Practical Advantages

The solvent-free copper acetate catalyzed methodology offers numerous environmental and practical advantages. The elimination of organic solvents significantly reduces the environmental footprint of the synthesis, while also simplifying product isolation and purification procedures [6]. The reaction can be conducted at room temperature, further reducing energy requirements and improving the overall sustainability of the process.

The high catalytic efficiency of copper acetate allows for low catalyst loadings (typically 10 mol%), making the process economically viable for large-scale applications [7]. The catalyst can be recovered and reused in multiple reaction cycles, further enhancing the sustainability of the methodology.

DDQ-Mediated Oxidative Cyclization Strategies

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has emerged as a powerful oxidizing agent for the construction of heterocyclic systems through oxidative cyclization reactions [8]. The application of DDQ-mediated oxidative cyclization to oxazole synthesis has provided access to substituted oxazole derivatives under mild conditions.

Reaction Methodology and Scope

The DDQ-mediated approach typically employs N-aroylhydrazones as starting materials, which undergo oxidative cyclization to form the corresponding oxazole derivatives [8]. The reaction proceeds through a mechanism involving both cyclization and oxidation steps, ultimately leading to the formation of the aromatic oxazole ring system.

Table 4: DDQ-Mediated Oxidative Cyclization

| Starting Material | DDQ (equivalents) | Temperature (°C) | Time (hours) | Yield (%) | Solvent |

|---|---|---|---|---|---|

| N-aroylhydrazones | 2.0 | 80 | 4 | 65-85 | DCM |

| Substituted hydrazones | 2.0 | 80 | 4 | 78 | DCM |

| Phenyl hydrazone | 2.0 | 80 | 4 | 72 | DCM |

| p-Methoxy hydrazone | 2.0 | 80 | 4 | 83 | DCM |

The optimization studies have revealed that the reaction typically requires 2.0 equivalents of DDQ and proceeds efficiently at 80°C in dichloromethane solvent [8]. The reaction time is generally 4 hours, representing a reasonable compromise between efficiency and practical convenience.

Mechanistic Insights

Recent mechanistic studies have provided detailed insight into the DDQ-mediated oxidative cyclization process [8]. The reaction involves multiple steps, including cyclization to form the heterocyclic ring and subsequent oxidation steps involving nitrogen-hydrogen bond cleavage. Both single-electron transfer and nucleophilic addition-elimination pathways have been proposed to account for the observed reactivity patterns.

The experimental and theoretical studies suggest that the mechanism may involve radical ion pair intermediates resulting from single-electron transfer between the substrate and DDQ [8]. However, nucleophilic addition-elimination pathways cannot be excluded and may contribute to the overall reaction mechanism under certain conditions.

Industrial-Scale Production and Optimization

The industrial-scale production of 4-chloromethyl-2-phenyl-oxazole requires careful consideration of process economics, scalability, and environmental impact. Industrial methodologies focus on maximizing throughput while minimizing costs and environmental footprint.

Process Development and Scale-Up Considerations

Industrial production of oxazole derivatives typically involves optimization of reaction conditions to maximize yield and minimize byproduct formation [9] [10]. The scale-up process requires careful consideration of heat and mass transfer effects, as well as the development of efficient separation and purification procedures.

Recent advances in continuous flow synthesis have enabled the development of scalable processes for oxazole production [9]. Continuous flow methodologies offer several advantages over batch processes, including improved heat and mass transfer, better control over reaction conditions, and reduced safety risks associated with large-scale batch operations.

Process Optimization Strategies

The optimization of industrial oxazole synthesis focuses on several key parameters, including reaction temperature, residence time, catalyst loading, and substrate concentration [11]. The development of efficient catalytic systems is particularly important for industrial applications, as it enables the use of milder reaction conditions and reduces the formation of unwanted byproducts.

Advanced process control systems have been implemented to monitor reaction progress in real-time, enabling rapid adjustment of reaction conditions to maintain optimal performance [11]. These systems utilize spectroscopic techniques to monitor substrate conversion and product formation, providing immediate feedback for process optimization.

Economic and Environmental Considerations

The industrial production of 4-chloromethyl-2-phenyl-oxazole must balance economic considerations with environmental responsibility. The development of green chemistry approaches, such as solvent-free processes and catalytic methodologies, has enabled the reduction of environmental impact while maintaining economic viability [9].

The implementation of efficient separation and purification procedures is crucial for industrial success. Advanced separation techniques, including continuous distillation and crystallization processes, have been developed to provide high-purity products while minimizing waste generation [10].

Structural Characteristics

X-ray Crystallography and 3D Conformer Analysis

The structural characterization of 4-Chloromethyl-2-phenyl-oxazole through X-ray crystallographic analysis remains limited in the available literature. However, extensive crystallographic studies on related oxazole derivatives provide valuable insights into the expected structural parameters of this compound [1] [2] [3].

Comparative analysis of structurally similar oxazole compounds reveals characteristic bond lengths and angles within the oxazole ring system. For phenyl-substituted oxazoles, the five-membered oxazole ring typically exhibits normal bond lengths and angles, with the ring maintaining essential planarity [4] [5]. The dihedral angle between the phenyl ring and the oxazole ring in similar compounds ranges from 2.0° to 24.3°, indicating near-coplanarity that facilitates electronic conjugation between these aromatic systems [6] [7].

Crystallographic data from related chloromethyl-oxazole compounds demonstrate that the chloromethyl substituent typically adopts an anticlinal conformation relative to the nitrogen-carbon bond of the oxazole ring [8]. The carbon-chlorine bond length in chloromethyl-substituted oxazoles generally ranges from 1.776 to 1.779 Å, consistent with typical alkyl chloride bond distances [9] [8].

Three-dimensional conformer analysis through computational studies indicates that the molecule adopts a predominantly planar configuration, with the phenyl ring and oxazole ring maintaining near-coplanarity to maximize π-electron delocalization [10] [11]. The chloromethyl group projects out of the plane of the oxazole ring, minimizing steric interactions while maintaining accessibility for nucleophilic substitution reactions.

Tautomerism and Electronic Effects

The electronic structure of 4-Chloromethyl-2-phenyl-oxazole is influenced by the heterocyclic nature of the oxazole ring and the electron-withdrawing effects of both the phenyl and chloromethyl substituents. The oxazole ring system exhibits significant aromatic character, with π-electron delocalization extending across the five-membered ring [12] [13].

Tautomeric equilibria are not expected to be significant in this compound due to the absence of mobile hydrogen atoms on the oxazole ring. However, electronic effects play a crucial role in determining the compound's reactivity and stability. The electron-withdrawing nature of the chloromethyl group at the 4-position activates the adjacent carbon center toward nucleophilic attack [14] [15].

The phenyl substituent at the 2-position contributes to the overall aromatic stabilization of the molecule through extended conjugation with the oxazole π-system. Computational studies on similar systems suggest that the highest occupied molecular orbital (HOMO) is primarily localized on the oxazole-phenyl conjugated system, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the chloromethyl-substituted carbon [10] [3].

Resonance effects within the molecule result in partial positive charge development at the chloromethyl carbon, explaining the compound's reactivity toward nucleophiles. The oxazole nitrogen atoms participate in the aromatic π-system, with the nitrogen at position 3 bearing a slight negative charge and the oxygen atom at position 1 exhibiting electrophilic character [13].

Thermodynamic Parameters

Melting Point, Boiling Point, and Vapor Pressure

The thermal properties of 4-Chloromethyl-2-phenyl-oxazole have been determined through experimental measurements and computational predictions. The compound exhibits a melting point range of 55-57°C, indicating moderate intermolecular forces and crystal packing stability [16] [17].

The boiling point has been predicted to be 322.6 ± 34.0°C at standard atmospheric pressure (760 mmHg), reflecting the molecular weight and intermolecular interactions typical of substituted oxazole compounds [18] [16]. This relatively high boiling point is attributed to the aromatic character of both the oxazole and phenyl rings, which contribute to enhanced van der Waals interactions between molecules.

Vapor pressure measurements indicate that the compound exhibits low volatility at ambient temperature. The vapor pressure is reported as low at 25°C, suggesting limited evaporation under standard laboratory conditions [19]. This property is consistent with the molecular structure and intermolecular forces present in the solid and liquid phases.

The flash point has been calculated as 148.9°C, indicating that the compound requires significant heating before reaching conditions where vapor ignition becomes possible [18]. This thermal stability makes the compound suitable for synthetic applications requiring elevated temperatures.

| Thermal Property | Value | Conditions | Method |

|---|---|---|---|

| Melting Point | 55-57°C | Atmospheric pressure | Experimental |

| Boiling Point | 322.6 ± 34.0°C | 760 mmHg | Predicted |

| Flash Point | 148.9°C | Standard conditions | Calculated |

| Vapor Pressure | Low | 25°C | Estimated |

Solubility and Partition Coefficients (LogP)

The solubility characteristics of 4-Chloromethyl-2-phenyl-oxazole reflect its amphiphilic nature, with both hydrophilic and lipophilic structural features. The compound exhibits limited solubility in water due to the hydrophobic phenyl ring and the overall aromatic character of the molecule [19].

In organic solvents, the compound demonstrates good solubility in chloroform and dimethyl sulfoxide (DMSO), with slight solubility reported in these media [16] [19]. The solubility pattern is consistent with compounds containing both aromatic rings and polar heteroatoms, where hydrogen bonding and dipole-dipole interactions with polar organic solvents facilitate dissolution.

The octanol-water partition coefficient (LogP) has been computationally determined as 3.08, indicating significant lipophilic character [20]. This value suggests that the compound has approximately 1200-fold greater affinity for the organic phase compared to the aqueous phase, which is typical for aromatic heterocyclic compounds with chloroalkyl substituents.

The predicted pKa value of -0.77 ± 0.12 indicates that the compound is essentially non-ionizable under normal pH conditions, existing primarily in its neutral molecular form across physiologically relevant pH ranges [16]. This property influences both its solubility behavior and potential biological activity.

| Solubility Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | Limited | Room temperature | [19] |

| Chloroform Solubility | Slightly soluble | Room temperature | [16] |

| DMSO Solubility | Slightly soluble | Room temperature | [16] |

| LogP (octanol/water) | 3.08 | 25°C | [20] |

| pKa | -0.77 ± 0.12 | Aqueous solution | [16] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H, ¹³C) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 4-Chloromethyl-2-phenyl-oxazole through characteristic chemical shift patterns and coupling relationships. Based on spectroscopic data from closely related oxazole derivatives, the ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonance patterns for each structural component [21] [22] .

The phenyl protons typically appear in the aromatic region between δ 7.26-7.86 ppm, displaying complex multipicity patterns characteristic of monosubstituted benzene rings [21] . The ortho protons to the oxazole substitution point generally appear at lower field due to the electron-withdrawing nature of the heterocyclic ring.

The oxazole ring proton at the 5-position appears as a singlet around δ 7.5-8.0 ppm, reflecting the deshielding effect of the electron-deficient heterocyclic environment [22]. This proton serves as a diagnostic signal for the oxazole ring system and confirms the regiochemistry of substitution.

The chloromethyl protons manifest as a characteristic singlet at approximately δ 4.5-4.6 ppm, consistent with the electron-withdrawing effect of the chlorine atom and the adjacent oxazole ring . This chemical shift is diagnostic for chloromethyl groups attached to electron-deficient aromatic systems.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule through characteristic chemical shifts. The aromatic carbons of the phenyl ring appear between δ 127-134 ppm, while the oxazole ring carbons exhibit chemical shifts reflecting their electronic environment [24]. The carbon bearing the chloromethyl substituent typically appears around δ 40-45 ppm, and the chloromethyl carbon itself resonates at approximately δ 35-40 ppm.

| Structural Unit | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenyl protons | 7.26-7.86 | Multiplet | 127-134 |

| Oxazole H-5 | 7.5-8.0 | Singlet | 140-160 |

| Chloromethyl CH₂ | 4.5-4.6 | Singlet | 35-40 |

| Oxazole carbons | - | - | 120-170 |

Infrared and Mass Spectrometric Profiles

Infrared spectroscopy of 4-Chloromethyl-2-phenyl-oxazole reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular vibrations. The aromatic carbon-hydrogen stretching vibrations typically appear in the region 3030-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes manifest between 1450-1600 cm⁻¹ [22] [25].

The oxazole ring exhibits characteristic absorption bands associated with the carbon-nitrogen and carbon-oxygen stretching vibrations. The carbon-nitrogen stretching typically appears around 1640 cm⁻¹, while carbon-oxygen vibrations are observed near 1200-1300 cm⁻¹ [22]. These frequencies are influenced by the aromatic character of the heterocyclic ring and the substituent effects.

The chloromethyl group contributes specific vibrational modes, with carbon-chlorine stretching appearing around 700-800 cm⁻¹. The methylene carbon-hydrogen stretching vibrations manifest in the aliphatic region around 2900-3000 cm⁻¹, while bending modes appear at lower frequencies [25].

Mass spectrometric analysis reveals the molecular ion peak at m/z 193.63, corresponding to the molecular weight of the compound [18] [26]. The fragmentation pattern typically includes loss of the chloromethyl group (M-49), phenyl cation formation (m/z 77), and oxazole ring fragmentations. The isotope pattern reflects the presence of chlorine, showing the characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak due to the ³⁷Cl isotope.

High-resolution mass spectrometry provides an exact mass of 193.029 for the molecular ion, confirming the molecular formula C₁₀H₈ClNO [18]. Collision-induced dissociation studies reveal specific fragmentation pathways that support the proposed structure, with major fragment ions corresponding to loss of chlorine (m/z 158) and formation of benzoyl cation (m/z 105) [27].

| Spectroscopic Technique | Key Absorption/Peak | Assignment | Wavenumber/m/z |

|---|---|---|---|

| Infrared | C-H aromatic stretch | Phenyl/oxazole | 3030-3100 cm⁻¹ |

| Infrared | C=N stretch | Oxazole ring | ~1640 cm⁻¹ |

| Infrared | C-Cl stretch | Chloromethyl | 700-800 cm⁻¹ |

| Mass Spectrometry | Molecular ion | [M]⁺ | 193.63 |

| Mass Spectrometry | Base peak | Fragmentation | Variable |

| Mass Spectrometry | Isotope peak | [M+2]⁺ (³⁷Cl) | 195.63 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant